1,2-Di-o-phytanyl-sn-glycero-3-phosphocholine

Lipid monolayer compression Archaeal membrane biophysics Langmuir trough isotherms

Standard ester phospholipids (DPPC, DOPC) fail in high-stability applications due to phase transitions and ion leakage. 1,2-Di-O-phytanyl-sn-glycero-3-phosphocholine (DoPhPC) solves this with ether-linked phytanyl chains. - No gel-to-liquid crystalline transition from -40°C to 80°C - Proton permeability coefficient: 0.7 × 10⁻⁵ cm/s - GΩ resistance retained through 25-50°C cycling - Functional encapsulation stability up to 80°C Ideal for patch-clamp electrophysiology, thermostable liposomes, and neutron scattering studies.

Molecular Formula C48H100NO6P
Molecular Weight 818.3 g/mol
Cat. No. B12069002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Di-o-phytanyl-sn-glycero-3-phosphocholine
Molecular FormulaC48H100NO6P
Molecular Weight818.3 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C
InChIInChI=1S/C48H100NO6P/c1-40(2)20-14-22-42(5)24-16-26-44(7)28-18-30-46(9)32-35-52-38-48(39-55-56(50,51)54-37-34-49(11,12)13)53-36-33-47(10)31-19-29-45(8)27-17-25-43(6)23-15-21-41(3)4/h40-48H,14-39H2,1-13H3
InChIKeyNMRGXROOSPKRTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DoPhPC Overview: Stable Archaeal Ether Lipid Membranes


1,2-Di-O-phytanyl-sn-glycero-3-phosphocholine (DoPhPC; also referred to as DPhPC or 4ME 16:0 Diether PC, CAS 200715-69-1) is a synthetic diether phospholipid composed of a glycerol backbone linked via ether bonds to two phytanyl chains, with a phosphocholine headgroup [1]. It is a structural analog of naturally occurring archaeal membrane lipids, designed to replicate the exceptional chemical and thermal stability conferred by ether linkages and branched isoprenoid chains . As a lyophilized powder or chloroform stock requiring storage at −20°C, DoPhPC is predominantly utilized in biophysical research to form stable, low-permeability lipid bilayers and liposomes .

1
Architecture
Ether-linked phytanyl chains provide high chemical and thermal stability
2
Phase Behavior
No detectable gel-to-liquid crystalline transition from -40 to 80 °C
3
Format
Lyophilized powder or chloroform stock for bilayer and liposome formation

DoPhPC: Irreplaceable Ether Lipid for High Stability


In high-stability applications such as ion channel electrophysiology, extreme-temperature membrane studies, or drug delivery systems requiring minimal passive leakage, conventional straight-chain ester phospholipids (e.g., DPPC, DOPC, POPC) are demonstrably unsuitable substitutes for DoPhPC. The substitution of the ester linkage with an ether bond, combined with the branched phytanyl chain architecture, yields a bilayer that exhibits no detectable gel-to-liquid crystalline phase transition over a broad temperature range (−40°C to 80°C) and displays markedly reduced permeability to protons and small ions [1]. Furthermore, direct comparative studies reveal that DoPhPC forms liposomes with stability characteristics superior to those of straight-chain phospholipid counterparts [2]. These fundamental differences in molecular packing, electrostatic potential, and thermal resilience dictate that experimental reproducibility and functional outcomes—particularly in reconstitution studies involving voltage-gated or mechanosensitive channels—are intrinsically tied to the selection of this specific ether lipid architecture.

TargetDoPhPC (Ether, Phytanyl)
SubstituteDPPC / DOPC / POPC (Ester, Straight-chain)
Linkage Stability
Ether bonds resist hydrolysis; no detectable phase transition
Ester bonds are susceptible to hydrolysis; sharp phase transition may shift experimental outcomes
Ion Permeability
Tighter molecular packing yields markedly reduced proton and ion leakage
Higher baseline permeability may compromise membrane resistance and pH gradients
Electrostatic Environment
Lower dipole potential alters gating kinetics of reconstituted voltage-sensitive channels
Ester carbonyl dipole creates distinct interfacial potential that may not transfer to ether lipid studies

DoPhPC: Quantitative Head-to-Head Evidence


Ether Linkage Enables Tighter Molecular Packing

Direct comparison of monomolecular films at the air-water interface demonstrates that the ether-linked DoPhPC achieves a significantly smaller molecular area (70.4 Ų/lipid) compared to its ester-linked analog DPhPC (81.2 Ų/lipid) at the monolayer-bilayer equivalence pressure of 40 mN/m [1]. This represents a 13.3% reduction in area per molecule, indicating tighter lateral packing in the ether lipid bilayer. The peak compressibility modulus was comparable between the two lipids, confirming that the increased density does not come at the expense of membrane fluidity [1].

Molecular Packing
Head-to-head
70.4 Ų/lipid
vs 81.2 Ų/lipid (ester analog)
Supports tighter lateral packing linked to lower ion permeability
At 40 mN/m monolayer-bilayer equivalence pressure
Lipid monolayer compression Archaeal membrane biophysics Langmuir trough isotherms

Ultralow Proton Permeability Maintains pH Gradients

Quantitative proton permeability measurements reveal that DoPhPC vesicles exhibit a proton permeability coefficient of 0.7 × 10⁻⁵ cm/s at 20°C under a pH 4 transmembrane gradient [1]. This value is orders of magnitude lower than typical permeability coefficients reported for conventional straight-chain ester phospholipids such as DPPC or DOPC, which generally range from 10⁻³ to 10⁻⁴ cm/s for proton equivalents under comparable conditions [2]. The ultralow H⁺ flux directly results from the combination of ether linkage stability and branched-chain packing geometry, enabling liposomes to retain encapsulated pH-sensitive cargo and maintain transmembrane gradients for extended durations.

Proton Permeability
Cross-study comparable
0.7 × 10⁻⁵ cm/s
vs 10⁻³ to 10⁻⁴ cm/s (ester PC)
Maintains stable transmembrane pH gradients for encapsulation studies
At 20°C with pH 4 gradient
Proton permeability Archaeosome stability Liposomal drug encapsulation

Reduced Membrane Dipole Potential with Ether Lipids

Comparative dipole potential measurements at the air-water interface demonstrate that the maximal dipole potential of ether-linked DoPhPC is approximately half that of ester-linked DPhPC (∼177 mV vs. 355 ± 16 mV) at equivalent packing density [1]. The calculated elemental dipole moment of DoPhPC was approximately one-quarter that of DPhPC (∼0.16 D vs. 0.64 ± 0.02 D) [1]. This substantial difference in membrane electrostatics arises from the absence of the ester carbonyl dipole in DoPhPC, which is present in DPhPC and contributes significantly to the overall interfacial potential.

Dipole Potential
Head-to-head
~177 mV (DoPhPC)
355 ± 16 mV (ester DPhPC)
Lower dipole potential may alter voltage-sensitive channel gating kinetics
Calculated elemental dipole moment ~0.16 D vs 0.64 D
Membrane dipole potential Ion channel gating Lipid-protein interactions

Thermal Resilience: No Phase Transition Across Wide Temperatures

Solid-state ³¹P and ²H NMR studies have established that DoPhPC remains in a viscous liquid crystalline phase across the entire temperature range from −40°C to 80°C, with no detectable gel-to-liquid crystalline phase transition [1]. In stark contrast, the conventional straight-chain ester phospholipid DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) exhibits a sharp main phase transition temperature (Tm) at 41°C, below which the bilayer enters a rigid gel phase that is incompatible with functional membrane protein reconstitution [2]. The absence of a phase transition in DoPhPC is attributed to the methyl-branched phytanyl chains, which disrupt tight chain packing and prevent the cooperative ordering characteristic of straight-chain lipids at low temperatures.

Phase Transition
Class-level inference
None from -40 to 80°C
Tm = 41°C for DPPC (ester)
Ensures membrane fluidity across refrigeration, ambient, and elevated temperatures
Confirmed by solid-state ³¹P and ²H NMR
Lipid phase transition Thermal stability Solid-state NMR

Gigaohm Seal Stability Through Thermal Cycling

Electrical characterization of droplet interface bilayers (DIBs) demonstrates that DoPhPC bilayers maintain gigaohm (GΩ) seal resistances following thermal cycling between 25°C and 50°C [1]. This thermal robustness stands in marked contrast to bilayers formed from Escherichia coli total lipid extract (eTLE), which exhibit substantial electrical deterioration under identical heating-cooling cycles [1]. The retention of high electrical resistance at elevated temperatures is a direct consequence of the ether-linked, branched-chain architecture, which prevents thermally induced increases in membrane permeability and defect formation.

Thermal Cycling
Head-to-head
GΩ seal maintained (DoPhPC)
Electrical deterioration (eTLE)
Supports electrophysiology research across broad temperature ranges
Droplet interface bilayers; 25–50°C cycling
Droplet interface bilayer Membrane resistance Electrophysiology

DoPhPC: Best Research and Industrial Applications


High-Seal Ion Channel Electrophysiology

DoPhPC bilayers provide the essential combination of ultralow ion permeability (proton permeability coefficient 0.7 × 10⁻⁵ cm/s) and thermal stability (GΩ resistance retained through 25–50°C cycling) required for high-fidelity single-channel recordings, patch-clamp electrophysiology, and reconstitution of voltage-gated channels [4][5]. The absence of carbonyl dipole contributions from ester bonds also creates an electrostatic environment that more faithfully mimics certain biological membranes, potentially altering—and in some cases improving—the functional fidelity of reconstituted channel proteins [3].

Thermostable Archaeosome Drug Delivery

Liposomes formulated with DoPhPC demonstrate functional encapsulation stability up to 80°C, enabling the development of thermostable drug delivery vehicles suitable for applications where cold-chain integrity cannot be guaranteed [4]. The ultralow proton permeability (< 1 × 10⁻⁵ cm/s) further allows for the establishment of stable pH gradients across the liposomal membrane, a critical requirement for active loading methods used to encapsulate weakly basic or acidic therapeutic compounds [5]. In vivo and in vitro studies have confirmed that diphytanyl-based liposomes exhibit superior stability compared to conventional straight-chain phospholipid formulations [3].

Neutron and X-Ray Scattering of Archaeal Membranes

DoPhPC is the lipid of choice for structural investigations of archaeal-like membrane architectures using neutron diffraction and small-angle X-ray scattering (SAXS) [4]. The well-defined molecular area (70.4 Ų/lipid at 40 mN/m) and lamellar structural parameters (bilayer thickness, hydrocarbon region thickness, water layer spacing) provide a reproducible baseline for experiments incorporating apolar isoprenoid additives such as squalane, which modulate membrane domain formation and permeability [5]. The availability of deuterated squalane isotopologues further enables contrast-variation neutron scattering experiments uniquely suited to DoPhPC-based model systems [5].

Application
Selection Property
Validation Focus
Electrophysiology studies
Bilayer electrical integrity
Gigaohm seal and dipole potential review
Encapsulation and release model studies
Thermostable liposome systems
Proton permeability and pH gradient retention
Membrane structural studies
Reproducible bilayer architecture
Neutron/X-ray scattering and lamellar parameters
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